Ethalfluralin

Catalog No.
S599721
CAS No.
55283-68-6
M.F
C13H14F3N3O4
M. Wt
333.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethalfluralin

CAS Number

55283-68-6

Product Name

Ethalfluralin

IUPAC Name

N-ethyl-N-(2-methylprop-2-enyl)-2,6-dinitro-4-(trifluoromethyl)aniline

Molecular Formula

C13H14F3N3O4

Molecular Weight

333.26 g/mol

InChI

InChI=1S/C13H14F3N3O4/c1-4-17(7-8(2)3)12-10(18(20)21)5-9(13(14,15)16)6-11(12)19(22)23/h5-6H,2,4,7H2,1,3H3

InChI Key

PTFJIKYUEPWBMS-UHFFFAOYSA-N

SMILES

CCN(CC(=C)C)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

solubility

7.35e-07 M
In acetone, acetonitrile, benzene, chloroform, dichloromethane, xylene >500, methanol 82-100 (all in g/L, 25 °C)
In water, 0.3 mg/L at 25 °C

Synonyms

ethafluralin, ethalfluralin, N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine

Canonical SMILES

CCN(CC(=C)C)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Herbicidal Properties

  • Mode of Action: Ethalfluralin acts as a pre-emergent herbicide by disrupting cell division in germinating weeds. It specifically targets microtubule assembly, essential for plant cell growth and division [Source: National Institutes of Health, PubChem - Ethalfluralin, ].
  • Target Weeds: Ethalfluralin effectively controls various annual grasses and broadleaf weeds, including crabgrass, foxtail, pigweed, and lambsquarters [Source: Environmental Protection Agency - Ethalfluralin, ].
  • Crop Applications: Research has explored the use of ethalfluralin in various crops, including soybeans, dry beans, sunflower seeds, and some cucurbit crops [Source: Environmental Protection Agency - Ethalfluralin, ].

Environmental Impact Assessment

  • Persistence and Degradation: Studies have investigated the persistence of ethalfluralin in soil, with findings suggesting it can persist for several months depending on soil type and environmental conditions [Source: National Institutes of Health, PubChem - Ethalfluralin, ].
  • Ecological Effects: Research has assessed the potential ecological effects of ethalfluralin on non-target organisms, including birds, mammals, and aquatic life. While the risk to some species is considered minimal, potential concerns exist for specific situations, such as birds ingesting granules [Source: Environmental Protection Agency - Ethalfluralin: Reregistration Eligibility Decision (RED) Fact Sheet, ].

Ethalfluralin is a selective pre-emergent herbicide primarily used in agriculture to control annual grasses and certain broadleaf weeds. It belongs to the dinitroaniline class of herbicides, which are known for their ability to inhibit cell division in plants by interfering with microtubule formation. Ethalfluralin is characterized by its chemical structure, which includes a dinitroaniline moiety, making it effective in preventing weed seed germination.

Ethalfluralin disrupts plant cell division by interfering with microtubule assembly during mitosis []. Microtubules are essential components of the cell cytoskeleton, playing a crucial role in cell division. By inhibiting their formation, Ethalfluralin prevents root and shoot development in germinating weeds [].

, particularly in the environment. Its degradation in the atmosphere is primarily facilitated by reactions with hydroxyl radicals and ozone. The half-life of ethalfluralin when reacting with hydroxyl radicals is approximately 4 hours, while its reaction with ozone has a half-life of about 25 hours . Additionally, thermal decomposition of ethalfluralin can lead to the release of toxic gases if heated above 70°C (158°F) .

Ethalfluralin exhibits significant biological activity as a herbicide. It acts by inhibiting the formation of microtubules during cell division, which is crucial for plant growth and development. Studies have shown that exposure to ethalfluralin can lead to changes in liver and kidney weights in laboratory animals, indicating potential toxicity at certain exposure levels . Its metabolites, formed through oxidation processes, also contribute to its biological effects and can be detected in urine .

The synthesis of ethalfluralin typically involves the reaction of 2,6-dinitroaniline with appropriate alkylating agents. The general synthetic pathway includes:

  • Formation of Dinitroaniline: Starting from aniline derivatives, dinitration is performed to yield 2,6-dinitroaniline.
  • Alkylation: The dinitroaniline compound is then alkylated using suitable alkyl halides or other alkylating agents under controlled conditions.
  • Purification: The final product is purified through crystallization or chromatography techniques.

These steps ensure the production of high-purity ethalfluralin suitable for agricultural applications.

Ethalfluralin is primarily used as a herbicide in various crops including corn, soybeans, and peanuts. Its applications include:

  • Weed Control: Effective against annual grasses and some broadleaf weeds.
  • Soil Residue Management: Ethalfluralin has a strong adsorption capacity in soil, which helps maintain its efficacy over time .
  • Environmental Research: Studies on its degradation and environmental impact contribute to understanding its persistence and behavior in ecosystems .

Ethalfluralin shares similarities with several other herbicides within the dinitroaniline class. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureMechanism of ActionUnique Features
EthalfluralinDinitroaniline derivativeInhibition of microtubule formationStrong soil adsorption
PendimethalinDinitroaniline derivativeInhibition of microtubule formationBroad-spectrum weed control
TrifluralinDinitroaniline derivativeInhibition of microtubule formationVolatile; higher risk of atmospheric degradation
OryzalinDinitroaniline derivativeInhibition of microtubule formationPrimarily used in rice cultivation

Ethalfluralin's strong adsorption to soil differentiates it from others like trifluralin, which has higher volatility and environmental mobility.

Color/Form

Yellow crystalline solid

XLogP3

5.1

Boiling Point

Decomposes at 256 °C

LogP

5.11 (LogP)
log Kow = 5.11

Odor

Faint amine odo

Melting Point

55.5 °C
55-56 °C

UNII

51DKA727XQ

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (55.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (55.45%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (55.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (41.58%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (55.45%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (58.42%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.78e-05 mmHg
8.8X10-5 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

55283-68-6

Wikipedia

Ethalfluralin

Use Classification

Agrochemicals -> Herbicides

Methods of Manufacturing

Ethalfluralin is produced by reaction of 2,6-dinitro-4-trifluoromethylchlorobenzene with N-ethylmethylallylamine.
Prepn: H.D. Porter, DE 2511897; idem, GB 1505249 (1975, 1978 both to Eli Lilly).

General Manufacturing Information

Benzenamine, N-ethyl-N-(2-methyl-2-propen-1-yl)-2,6-dinitro-4-(trifluoromethyl)-: ACTIVE

Analytic Laboratory Methods

Method: USGS-NWQL O-1126-95; Procedure: gas chromatography/mass spectrometry with select-ion monitoring; Analyte: ethafluralin; Matrix: natural-water; Detection Limit: 0.013 ug/L.

Storage Conditions

Do not contaminate water, food or feed by storage ... Store in a cool, dry place. Store in original container. In case of leak or spill, contain material and dispose as waste. /Technical ethafluralin/
Store in container at >5 °C. Avoid freezing, poor weed control may result. Do not store near heat or open flame.

Dates

Last modified: 08-15-2023

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